molecular formula C10H12ClNO2 B1289295 3-Amino-4-(4-chlorophenyl)butanoic acid CAS No. 678969-20-5

3-Amino-4-(4-chlorophenyl)butanoic acid

Cat. No. B1289295
M. Wt: 213.66 g/mol
InChI Key: LCYHDQUYYVDIPY-UHFFFAOYSA-N
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Description

3-Amino-4-(4-chlorophenyl)butanoic acid is a compound of interest due to its structural similarity to baclofen, a well-known GABA_B receptor agonist. The presence of the chlorophenyl group and the butanoic acid moiety suggests that this compound could interact with GABA_B receptors, potentially exhibiting pharmacological activity .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of 3-amino-4-(4-chlorophenyl)butanoic acid, has been reported. This synthesis involves the introduction of the amino and chlorophenyl groups into the propanoic acid backbone . Although the exact synthesis of 3-amino-4-(4-chlorophenyl)butanoic acid is not detailed, similar synthetic strategies could be employed, such as the functionalization of the butanoic acid chain followed by the introduction of the amino and chlorophenyl groups.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3-amino-4-(4-chlorophenyl)butanoic acid have been studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Computational methods, including Hartree–Fock and density functional theory (DFT), have been used to predict the molecular electronic energy, geometrical structure, and vibrational spectra. These studies provide insights into the molecular stability and potential energy distribution within the compound .

Chemical Reactions Analysis

While specific chemical reactions of 3-amino-4-(4-chlorophenyl)butanoic acid are not detailed in the provided papers, the compound's structure suggests it could undergo reactions typical for amino acids and chlorinated aromatic compounds. For example, the amino group could be involved in the formation of amides or Schiff bases, while the chlorophenyl moiety could participate in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-(4-chlorophenyl)butanoic acid can be inferred from its molecular structure. The presence of both amino and carboxylic acid functional groups suggests that the compound would exhibit both acidic and basic properties, allowing it to exist in zwitterionic form at certain pH levels. The chlorophenyl group would contribute to the compound's hydrophobic character, potentially affecting its solubility in different solvents. The compound's chiral center also allows for the resolution into enantiomers, which can exhibit different pharmacological activities . The chromatographic separation of isomers has been achieved, indicating the compound's potential for enantiopure applications .

Scientific Research Applications

Molecular and Vibrational Studies

3-Amino-4-(4-chlorophenyl)butanoic acid has been extensively studied for its molecular and vibrational properties. Muthu and Paulraj (2012) investigated its Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra, providing insights into its molecular electronic energy, vibrational spectra, and thermodynamical properties. This research is crucial for understanding the compound's chemical behavior and potential applications in material science (Muthu & Paulraj, 2012).

Crystal Engineering

The compound has been used in crystal engineering research. Báthori et al. (2015) explored its utility in forming multicomponent crystals, emphasizing its significance in the development of new crystal forms for various applications, including pharmaceuticals (Báthori & Kilinkissa, 2015).

Chromatography and Separation Sciences

Vaccher, Berthelot, Flouquet, and Debaert (1991) developed a chromatographic method for the chiral resolution of 3-Amino-4-(4-chlorophenyl)butanoic acid isomers. This research is critical in separation sciences, particularly in the purification and analysis of chiral compounds (Vaccher et al., 1991).

Nonlinear Optical Materials

Investigations into the first-order hyperpolarizability of 3-Amino-4-(4-chlorophenyl)butanoic acid suggest its potential as a nonlinear optical (NLO) material. This aspect is important in the development of new materials for optoelectronic applications (Vanasundari et al., 2018).

Biochemistry and Pharmacology

From a biochemical perspective, Silverman et al. (1987) examined the substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase for beta-aryl-gamma-aminobutyric acid analogues, including 3-Amino-4-(4-chlorophenyl)butanoic acid. This research is significant for understanding the biochemical pathways and potential pharmacological applications of this compound (Silverman et al., 1987).

Anticonvulsant Research

In the field of anticonvulsant research, Kaplan et al. (1980) prepared Schiff bases of gamma-aminobutyric acid, including 3-Amino-4-(4-chlorophenyl)butanoic acid, testing their efficacy as anticonvulsants and gamma-aminobutyric acid mimetics. This research has implications for the development of new anticonvulsant drugs (Kaplan et al., 1980).

Synthesis of Novel Compounds

Research has also focused on synthesizing new compounds using 3-Amino-4-(4-chlorophenyl)butanoic acid as a base. For instance, Sayed et al. (2003) used it in the preparation of new heterocyclic compounds with expected biological activity, highlighting its role as a building block in synthetic chemistry (Sayed et al., 2003).

Safety And Hazards

The safety data sheet for 3-Amino-4-(4-chlorophenyl)butanoic acid suggests that it should be handled with care. In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .

Future Directions

While specific future directions for 3-Amino-4-(4-chlorophenyl)butanoic acid are not provided in the search results, it is known that gamma amino acids like this compound are being studied for their potential in crystal engineering .

properties

IUPAC Name

3-amino-4-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYHDQUYYVDIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625869
Record name 3-Amino-4-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(4-chlorophenyl)butanoic acid

CAS RN

678969-20-5
Record name 3-Amino-4-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Ilisz, N Grecsó, A Misicka, D Tymecka, L Lázár… - Molecules, 2015 - mdpi.com
The enantiomers of twelve unusual β 2-and β 3-homoamino acids containing the same side-chains were separated on chiral stationary phases containing a quinine-or quinidine-based …
Number of citations: 21 www.mdpi.com
I Ilisz, N Grecsó, R Papoušek, Z Pataj, P Barták, L Lázár… - Amino Acids, 2015 - Springer
Polar-ionic and hydro-organic mobile phase mode of high-performance liquid chromatographic separations of 23 sterically constrained primary β 3 -amino acid enantiomers containing, …
Number of citations: 21 link.springer.com
R Berkecz, I Ilisz, F Fülöp, Z Pataj, MH Hyun… - … of Chromatography A, 2008 - Elsevier
High-performance liquid chromatographic methods were developed for the separation of the enantiomers of thirteen unusual β-3-homo-amino acids and three of its ethyl esters on a …
Number of citations: 31 www.sciencedirect.com

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